molecular formula C8H5ClFNO5 B2910906 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate CAS No. 84478-89-7

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Cat. No.: B2910906
CAS No.: 84478-89-7
M. Wt: 249.58
InChI Key: BTQIJXHWQVDZJL-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is an organic compound characterized by the presence of chlorine, fluorine, and nitro groups on a phenyl ring, which is further esterified with a methyl carbonate group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 2-chloro-4-fluoro-5-nitrophenol. The phenol group is first converted to a phenyl carbonate ester using dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-chloro-4-fluoro-5-aminophenyl methyl carbonate.

  • Substitution: The chlorine and fluorine atoms can be substituted with other groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium iodide for halogen exchange.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, amides.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a fluorescent probe or a reagent in biochemical assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate: Similar structure but with an ethyl carbonate group instead of a methyl carbonate group.

  • 2-Chloro-4-fluoro-5-nitrophenol: The parent phenol compound without the carbonate ester group.

Uniqueness: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is unique due to its specific combination of halogen and nitro groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

(2-chloro-4-fluoro-5-nitrophenyl) methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO5/c1-15-8(12)16-7-3-6(11(13)14)5(10)2-4(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQIJXHWQVDZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-4-fluorophenyl methyl carbonate (110 g, 0.54 mol) in conc. H2SO4 (50 mL) was slowly added a mixture comprised of cone. H2SO4 (40 mL) and fuming HNO3 (40.8 mL, 0.89 mol). The resultant mixture was stirred for 30 min at 0° C. The reaction mixture was poured into ice water and the precipitated solid was collected by filtation and washed with water to give 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g, 90% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J=7.2 Hz, 1H), 8.12 (d, J=10.8 Hz, 1H), 3.89 (s, 3H); MS (ESI) m/z: 250.1 (MAI).
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

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